molecular formula C7H9NO2 B1317128 Ethyl 1H-pyrrole-3-carboxylate CAS No. 37964-17-3

Ethyl 1H-pyrrole-3-carboxylate

Cat. No. B1317128
CAS RN: 37964-17-3
M. Wt: 139.15 g/mol
InChI Key: ICJYWDHNTMJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines to create 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted with an ethyl group and a carboxylate group . The InChI code for this compound is 1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrrole-3-carboxylate is a liquid or solid at room temperature . It has a molecular weight of 139.15 .

Scientific Research Applications

Synthesis Techniques

Ethyl 1H-pyrrole-3-carboxylate derivatives have been synthesized through various methods, demonstrating the versatility of this compound in organic synthesis. One method involves the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates via triethylphosphite mediated reductive cyclization under microwave irradiation, highlighting an efficient approach to synthesizing these compounds with good yields (Khajuria, Saini, & Kapoor, 2013). Similarly, a one-pot, solvent-free cascade Michael-reductive cyclization reaction has been utilized for synthesizing ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates, showcasing an easy access to these compounds in a single step (Khajuria & Kapoor, 2014).

Chemical Properties and Applications

Ethyl 1H-pyrrole-3-carboxylate derivatives exhibit unique chemical properties, making them suitable for a wide range of applications. For instance, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates its potential in forming dimers with multiple interactions, providing insight into the molecular structures and interactions of pyrrole derivatives (Singh, Rawat, & Sahu, 2014). Another study focused on ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which reacted with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting the compound's utility in generating structurally diverse heterocycles (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrrole-2-carboxylates, including derivatives of ethyl 1H-pyrrole-3-carboxylate, have been identified as robust synthons for crystal engineering. This application is exemplified by the self-assembly of hexagonal and grid supramolecular structures, demonstrating the role of these compounds in the development of novel material structures (Yin & Li, 2006).

Safety And Hazards

Ethyl 1H-pyrrole-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyrrole and its derivatives, including Ethyl 1H-pyrrole-3-carboxylate, are considered biologically active scaffolds with diverse activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial . Therefore, researchers are exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

ethyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYWDHNTMJKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517297
Record name Ethyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-pyrrole-3-carboxylate

CAS RN

37964-17-3
Record name 1H-Pyrrole-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37964-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (3.2 mL, 54 mmol) and 4-dimethylamino pyridine (DMAP) (54 mg, 0.45 mmol) were added to a mixture of pyrrole-3-carboxylic acid (500 mg, 4.5 mmol) and dicyclohexylcarbodiimide (1.11 g, 5.4 mmol) (Aldrich, Milwaukee, Wis.) in tetrahydrofuran (THF) (15 mL). After heating at 60° C. for 10 hours, the reaction was cooled. The precipitate was filtered off, washed with ethyl acetate, the combined filtrate was concentrated and purified on a silica gel column to give 500 mg (81%) of 1H-pyrrole-3-carboxylic acid ethyl ester as a colorless oil.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-pyrrole-3-carboxylate
Reactant of Route 2
Ethyl 1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1H-pyrrole-3-carboxylate
Reactant of Route 4
Ethyl 1H-pyrrole-3-carboxylate
Reactant of Route 5
Ethyl 1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1H-pyrrole-3-carboxylate

Citations

For This Compound
29
Citations
R Umeda, T Mashino, Y Nishiyama - Tetrahedron, 2014 - Elsevier
… The one-pot synthesis of ethyl 1H-pyrrole-3-carboxylate derivatives was also successfully attained by the selenium-catalyzed reaction of β-ketoester, vinyl nitro compounds and carbon …
Number of citations: 21 www.sciencedirect.com
AS Demir, M Emrullahoglu, G Ardahan - Tetrahedron, 2007 - Elsevier
In this present paper, we report the efficient, regioselective one-pot synthesis of 5-alkoxy and 5-alkylsulfanylpyrrole-3-carboxylates in high yields via the zinc perchlorate-catalyzed …
Number of citations: 25 www.sciencedirect.com
D Tzankova, H Kuteva, E Mateev, D Stefanova… - Pharmaceuticals, 2023 - mdpi.com
A series of ten new hydrazide–hydrazone derivatives bearing a pyrrole ring were synthesized and structurally elucidated through appropriate spectral characteristics. The target …
Number of citations: 7 www.mdpi.com
AS Demir, M Emrullahoglu - Tetrahedron, 2005 - Elsevier
Efficient syntheses of 2-aminopyrroles are presented starting from β-dicarbonyl compounds, bromoacetonitrile, and amines. Alkylation of β-dicarbonyl compounds with bromoacetonitrile …
Number of citations: 37 www.sciencedirect.com
YZ Jin, DX Fu, N Ma, ZC Li, QH Liu, L Xiao, RH Zhang - Molecules, 2011 - mdpi.com
Eighteen novel 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and their biological activities were evaluated. The presence of a chlorine atom on the pyrrole …
Number of citations: 16 www.mdpi.com
NN Pati, BS Kumar, PK Panda - Organic letters, 2017 - ACS Publications
… to mention that in order to design four porphycenes only two differently substituted pyrroles (ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate and ethyl 4-ethyl-1H-pyrrole-3-carboxylate) were …
Number of citations: 13 pubs.acs.org
R Silvestri, M Artico, G La Regina, G De Martino… - Il Farmaco, 2004 - Elsevier
… [22] mp 68–69 C; 2-cyano-1H-pyrrole [23]; phenyl 1H-pyrrole-2-carboxylate [22]; ethyl 1H-pyrrole-3-carboxylate was prepared according to van Leusen et al. [24], mp 35–38 C (ligroin), …
Number of citations: 48 www.sciencedirect.com
P Latha, R Nagarajan - Tetrahedron, 2023 - Elsevier
Aspastipulines and Portulacatone are pyrrolo-azepine containing alkaloids isolated from Asparagus stipularis forssk roots and Portulaca oleracea, respectively that have significant …
Number of citations: 0 www.sciencedirect.com
M Emrullah - 2009 - open.metu.edu.tr
In the first part of this thesis, it is aimed to develope methods for the synthesis of trisubstituted pyrrrole derivatives. 2-Aminopyrrroles, alkoxy and sulfonyl substittitued pyrrole derivatives …
Number of citations: 2 open.metu.edu.tr
JH Kim, SY Choi, J Bouffard, S Lee - The Journal of Organic …, 2014 - ACS Publications
The Pd-catalyzed oxidative olefin amination of the zinc bromide complex intermediate, formed by the sequential reaction of nitriles with a Reformatsky reagent and 1-alkynes, affords …
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.